molecular formula C13H13N3O5 B2673290 2-[(2H-indazol-3-yl)formamido]pentanedioic acid CAS No. 1231206-19-1

2-[(2H-indazol-3-yl)formamido]pentanedioic acid

Cat. No. B2673290
M. Wt: 291.263
InChI Key: UGXOBLDZJCZHAI-UHFFFAOYSA-N
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Description

“2-[(2H-indazol-3-yl)formamido]pentanedioic acid” is a compound with the CAS Number: 1396964-22-9 . Its IUPAC name is N-(2H-indazol-3-ylcarbonyl)alanine . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of indazole-containing compounds has been a topic of interest in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular weight of “2-[(2H-indazol-3-yl)formamido]pentanedioic acid” is 233.23 . The InChI code is 1S/C11H11N3O3/c1-6(11(16)17)12-10(15)9-7-4-2-3-5-8(7)13-14-9/h2-6H,1H3,(H,12,15)(H,13,14)(H,16,17) .


Chemical Reactions Analysis

Indazole-containing compounds have been synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . The catalyst plays a key role in the formation of C-N and N-N bonds .


Physical And Chemical Properties Analysis

“2-[(2H-indazol-3-yl)formamido]pentanedioic acid” is a powder that is stored at room temperature . It has a molecular weight of 233.23 .

Safety And Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indazole-containing compounds have a wide variety of medicinal applications and have attracted considerable attention from chemists . They have been used in the development of new drugs . Future research may focus on the development of novel synthetic approaches and the exploration of their biological activities .

properties

IUPAC Name

2-(1H-indazole-3-carbonylamino)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c17-10(18)6-5-9(13(20)21)14-12(19)11-7-3-1-2-4-8(7)15-16-11/h1-4,9H,5-6H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXOBLDZJCZHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2H-indazol-3-yl)formamido]pentanedioic acid

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